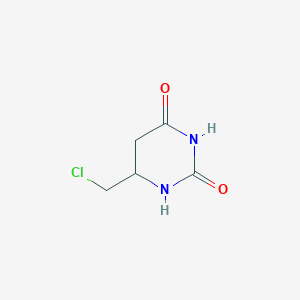

6-(Chloromethyl)-1,3-diazinane-2,4-dione

描述

Structure

3D Structure

属性

分子式 |

C5H7ClN2O2 |

|---|---|

分子量 |

162.57 g/mol |

IUPAC 名称 |

6-(chloromethyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H7ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |

InChI 键 |

QLLIYXKBVWKDHB-UHFFFAOYSA-N |

规范 SMILES |

C1C(NC(=O)NC1=O)CCl |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry for 6 Chloromethyl 1,3 Diazinane 2,4 Dione

Established Synthetic Routes to the 1,3-Diazinane-2,4-dione Core Structure

The 1,3-diazinane-2,4-dione ring, or dihydrouracil (B119008), is a key structural motif in various biologically active molecules. Several synthetic strategies have been developed for its construction.

The formation of the 1,3-diazinane-2,4-dione ring is typically achieved through cyclization reactions involving the condensation of a three-carbon component with a urea (B33335) or urea equivalent. One common approach involves the reaction of a β-amino acid with urea or an isocyanate. For instance, the conjugate addition of anilines to acrylic acid, followed by cyclization with urea in acetic acid at elevated temperatures, yields N-1 substituted dihydrouracils. nih.gov

Another versatile method for the synthesis of dihydrouracils is through the reaction of α,β-unsaturated esters with urea. This method often proceeds via a Michael addition followed by an intramolecular cyclization.

A notable approach involves the conversion of Biginelli hybrids, specifically 5,6-dihydropyrimidin-4(3H)-ones, into dihydrouracils. researchgate.netnih.gov This transformation can be achieved under mild conditions using an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA), which facilitates the cleavage of a carbon-sulfur bond in thio-analogs, leading to the formation of the desired dione (B5365651) structure. researchgate.netnih.gov The reaction conditions for this method have been optimized, with solvents like dichloromethane (B109758) proving effective. researchgate.net

Furthermore, spiro-fused dihydrouracils can be synthesized from α-aminomethyl esters. The process involves the formation of a urea by reacting the amino group with an isocyanate, followed by a base-mediated cyclization to form the dihydrouracil ring. mdpi.com

Table 1: Examples of Cyclization Reactions for Dihydrouracil Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxyaniline, Acrylic Acid, Urea | 1. Toluene, 110°C; 2. Acetic acid, 120°C | Phenyl dihydrouracil derivative | Not specified | nih.gov |

| 6-Aryl-5,6-dihydropyrimidin-4(3H)-one | m-CPBA, Dichloromethane, rt, 3h | 6-Aryl-dihydrouracil | 32-99 | nih.gov |

| α-Aminomethyl ester, Isocyanate | 1. Isocyanate; 2. Base | Spiro dihydrouracil | Not specified | mdpi.com |

| 6-Aryl-2-thioxo-tetrahydropyrimidin-4-one | m-CPBA, Dichloromethane | 6-Aryl-dihydrouracil | Good to excellent | researchgate.netnih.gov |

The introduction of substituents at the C-6 position of the 1,3-diazinane-2,4-dione ring can be achieved through two primary strategies: by using a precursor that already contains the desired substituent or by functionalizing the pre-formed heterocyclic ring.

The most common approach is to incorporate the C-6 substituent into one of the acyclic starting materials. For example, in the synthesis of 6-aryl-dihydrouracils, a substituted aldehyde is used in a Biginelli-type reaction to form a dihydropyrimidinone, which is then converted to the dihydrouracil. nih.gov This strategy allows for a wide variety of substituents at the C-6 position, depending on the availability of the corresponding aldehyde.

Alternatively, functionalization of the pre-formed ring is possible, although less common for the saturated dihydrouracil system compared to its unsaturated analog, uracil (B121893). For uracil, methods exist for the direct functionalization at the C-6 position. For instance, 6-methyluracil (B20015) can be synthesized by the reaction of a urea derivative with diketene. conicet.gov.ar This 6-methyl group can then be a handle for further functionalization.

A key intermediate for introducing a chloromethyl group is the corresponding hydroxymethyl derivative. The synthesis of 6-(hydroxymethyl)uracil (B1580794) can be accomplished by the reduction of 6-formyluracil (orotaldehyde) with sodium borohydride (B1222165). chemicalbook.com The orotaldehyde (B3021436) itself can be prepared by the oxidation of 6-methyluracil with selenium dioxide. chemicalbook.com This 6-(hydroxymethyl)uracil is a direct precursor for 6-(chloromethyl)uracil (B101096). nbinno.com By analogy, 6-(hydroxymethyl)-1,3-diazinane-2,4-dione (B15132995) would be the key precursor for the target compound.

Specific Synthesis of 6-(Chloromethyl)-1,3-diazinane-2,4-dione

While the direct synthesis of this compound is not extensively documented in readily available literature, a highly plausible synthetic route can be extrapolated from the well-established chemistry of its unsaturated analog, 6-(chloromethyl)uracil, and the synthesis of other 6-substituted dihydrouracils.

The most likely precursor for the synthesis of this compound is 6-(hydroxymethyl)-1,3-diazinane-2,4-dione . This precursor could be synthesized by methods analogous to those used for 6-(hydroxymethyl)uracil, such as the reduction of a corresponding 6-formyl-dihydrouracil.

Another potential precursor is 6-methyl-1,3-diazinane-2,4-dione . The synthesis of this compound would likely start from precursors bearing the methyl group, for example, through the cyclization of β-aminobutanoic acid with urea.

The synthesis of 6-(chloromethyl)uracil often starts from either 6-(hydroxymethyl)uracil or 6-methyluracil. nbinno.com

The conversion of the hydroxyl group in 6-(hydroxymethyl)-1,3-diazinane-2,4-dione to a chloromethyl group would typically be achieved using a chlorinating agent. Common reagents for this type of transformation include thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent, such as acetic acid. nbinno.com

For the chlorination of 6-(hydroxymethyl)uracil, the reaction with thionyl chloride or sulfuryl chloride in acetic acid is a common method. nbinno.com The optimization of these conditions would involve controlling the temperature, reaction time, and stoichiometry of the reagents to maximize the yield of the desired product and minimize the formation of byproducts. For instance, using an excess of the chlorinating agent might be necessary to ensure complete conversion, while temperature control would be crucial to prevent degradation of the starting material or product.

An alternative approach could be the direct chlorination of 6-methyl-1,3-diazinane-2,4-dione using a chlorinating agent like chlorine gas under controlled conditions, though this might be less selective. nbinno.com

Table 2: Plausible Reaction for the Synthesis of this compound

| Precursor | Reagent | Solvent | Conditions | Product | Reference (Analogous Reaction) |

|---|---|---|---|---|---|

| 6-(Hydroxymethyl)-1,3-diazinane-2,4-dione | Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂) | Acetic Acid | Controlled temperature | This compound | nbinno.com |

| 6-Methyl-1,3-diazinane-2,4-dione | Chlorine (Cl₂) | Not specified | Controlled conditions | This compound | nbinno.com |

The yield and selectivity of the chlorination reaction would be highly dependent on the chosen method and reaction conditions. In the synthesis of 6-(chloromethyl)uracil from 6-(hydroxymethyl)uracil, good yields are generally expected. However, side reactions, such as over-chlorination or degradation of the heterocyclic ring under harsh conditions, could lower the yield.

Selectivity is a key consideration, especially if other reactive sites are present in the molecule. The chlorination of the primary alcohol at the C-6 position is generally a facile reaction. When starting from 6-methyl-1,3-diazinane-2,4-dione, the reaction conditions would need to be carefully controlled to favor monochlorination at the methyl group and avoid the formation of dichlorinated or trichlorinated byproducts.

Purification of the final product would likely involve recrystallization from a suitable solvent to obtain this compound with high purity.

Novel Synthetic Approaches and Green Chemistry Principles in Diazinane Synthesis

In recent years, the principles of green chemistry have become a major driving force in the innovation of synthetic methodologies for heterocyclic compounds, including 1,3-diazinane-2,4-dione and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient processes. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the development of catalyst-free and solvent-free reactions, and the design of multicomponent reactions (MCRs).

One of the prominent green approaches is the utilization of ultrasound irradiation . This technique has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyrimidine (B1678525) derivatives. For instance, the synthesis of dihydropyrimidine-2-thiones, which are structurally related to 1,3-diazinane-2,4-diones, demonstrated a dramatic reduction in reaction time from several hours under conventional heating to just minutes with sonication, along with an increase in product yields. researchgate.net

Similarly, microwave-assisted synthesis has emerged as a powerful tool. In the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, microwave irradiation led to excellent yields (83-97%) in very short reaction times (45-60 minutes). nih.gov This rapid and efficient heating of polar substances can lead to higher yields and cleaner reactions compared to conventional methods. mdpi.com

The development of catalyst-free and solvent-free reaction conditions represents another significant advancement in green synthesis. For example, the Biginelli reaction, a classic method for synthesizing dihydropyrimidines, has been adapted to solvent-free conditions, providing an effective and environmentally friendly route to these compounds. nih.gov Furthermore, some multicomponent reactions for the synthesis of related heterocyclic systems have been successfully carried out in green solvents like water or even under catalyst-free conditions, simplifying the reaction setup and purification processes.

Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. The synthesis of dihydropyrimidinone derivatives through MCRs has been shown to be an efficient strategy.

These novel and green approaches offer significant advantages over traditional synthetic methods, not only in terms of environmental impact but also in terms of efficiency and cost-effectiveness. The following tables provide a comparative overview of these green methodologies with conventional techniques for the synthesis of related heterocyclic compounds, illustrating the improvements in reaction times and yields.

Interactive Data Table: Comparison of Conventional and Ultrasound-Assisted Synthesis of Dihydropyrimidine-2-thiones researchgate.net

| Compound | Conventional Conditions | Ultrasound Irradiation |

| Time (h) | Yield (%) | |

| 3a | 5.5 | 65 |

| 3b | 6 | 55 |

| 3c | 6 | 54 |

| 3d | 5.5 | 58 |

| 3e | 6 | 60 |

| 3f | 6 | 61 |

| 3g | 6.5 | 65 |

| 3h | 5.5 | 55 |

Interactive Data Table: Microwave-Assisted Synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline Derivatives nih.gov

| Entry | R | R' | Yield (%) | Time (min) |

| 1 | H | H | 95 | 45 |

| 2 | CH3 | H | 97 | 45 |

| 3 | OCH3 | H | 96 | 45 |

| 4 | F | H | 92 | 60 |

| 5 | Cl | H | 93 | 60 |

| 6 | Br | H | 90 | 60 |

| 7 | H | CH3 | 91 | 45 |

| 8 | H | OCH3 | 89 | 45 |

| 9 | H | Cl | 83 | 60 |

Chemical Reactivity and Transformational Chemistry of 6 Chloromethyl 1,3 Diazinane 2,4 Dione

Reactions at the Chloromethyl Moiety

The primary site of reactivity on the 6-(chloromethyl)-1,3-diazinane-2,4-dione molecule is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates reactions with a variety of nucleophiles and can also participate in elimination reactions.

Nucleophilic Substitution Reactions (e.g., Amination, Thiolation, Etherification)

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives.

Amination: The displacement of the chloride by nitrogen nucleophiles is a common transformation. Reactions with various primary and secondary amines, including acyclic and cyclic amines, diamines, and amino alcohols, have been reported to produce the corresponding 6-(aminomethyl)uracil derivatives. conicet.gov.ar These reactions are often carried out in a suitable solvent such as water. conicet.gov.ar The synthesis of N-substituted aminomethyl side chains at the 6-position of uracil (B121893) derivatives has been shown to be a valuable strategy in medicinal chemistry. nih.gov

Thiolation: Sulfur nucleophiles, such as thiols, can also displace the chloride ion to form 6-(thiomethyl)uracil derivatives. While direct thiolation on this compound is a plausible reaction, related transformations have been documented. For instance, 6-ethynyluracil (B1215354) has been shown to react specifically with thiols like glutathione, 2-mercaptoethanol, and L-cysteine at a neutral pH. nih.gov This highlights the reactivity of the uracil scaffold towards sulfur-based nucleophiles.

Etherification: The reaction with alkoxides or phenoxides (oxygen nucleophiles) would lead to the formation of ether linkages, yielding 6-(alkoxymethyl)- or 6-(aryloxymethyl)uracil derivatives.

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile Type | Example Nucleophile | Reagent/Solvent | Product Type |

| Amine | Primary/Secondary Amines | Water | 6-(Aminomethyl)uracil |

| Thiol | Thiols (e.g., L-cysteine) | Neutral pH | 6-(Thiomethyl)uracil derivative |

Elimination Reactions

Under appropriate basic conditions, this compound can undergo an elimination reaction. The removal of a proton from the C5 position of the uracil ring and the concurrent loss of the chloride ion would result in the formation of a highly reactive exocyclic methylene (B1212753) intermediate, 6-methylene-1,3-diazinane-2,4-dione. The synthesis of 6-methylene-bridged uracil derivatives has been explored as a route to novel compounds. nih.gov

Reactions of the 1,3-Diazinane-2,4-dione Ring System

The 1,3-diazinane-2,4-dione ring, while generally more stable than the chloromethyl side chain, can also participate in a variety of chemical transformations.

Oxidation Pathways

The uracil ring can undergo oxidation at several positions. For example, the synthesis of 6-amino-5-nitroso-uracil derivatives has been reported, indicating that the C5 position is susceptible to nitrosation, an oxidative process. nih.gov

Reduction Pathways

The reduction of the 1,3-diazinane-2,4-dione ring system can lead to the formation of dihydrouracil (B119008) derivatives. wikipedia.org This transformation involves the saturation of the C5-C6 double bond of the uracil ring. Dihydrouracil is a known intermediate in the metabolic breakdown of uracil. wikipedia.org

Ring-Opening and Rearrangement Reactions

The 1,3-diazinane-2,4-dione ring can be susceptible to ring-opening reactions under certain conditions, such as hydrolysis, which would cleave the amide bonds within the ring. Rearrangement reactions, while less common, can also occur, leading to the formation of isomeric structures.

Functionalization Strategies for Further Derivatization

The presence of nucleophilic nitrogen atoms and electrophilic carbonyl carbons within the 1,3-diazinane-2,4-dione ring provides key sites for a variety of derivatization reactions. These transformations are crucial for modifying the compound's physical, chemical, and biological properties.

Reactions at Nitrogen Atoms

The nitrogen atoms at positions 1 and 3 of the uracil ring are nucleophilic and can readily undergo alkylation and acylation reactions. The regioselectivity of these reactions, whether substitution occurs at N1, N3, or both, is influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. researchgate.netrsc.orgnih.govresearchgate.net

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms is a common strategy to enhance the lipophilicity and modulate the biological activity of uracil derivatives. researchgate.net The reaction typically proceeds via deprotonation of the N-H bond by a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used include potassium carbonate, sodium hydride, and sodium hydroxide. researchgate.netresearchgate.net The choice of solvent, such as dimethylformamide (DMF), can also influence the outcome of the reaction. rsc.org While direct alkylation can sometimes lead to a mixture of N1 and N3 substituted products, specific conditions can be optimized to favor one isomer over the other. nih.gov For instance, protection of one nitrogen atom allows for the selective alkylation of the other. nih.gov

N-Acylation: Acyl groups can be introduced at the nitrogen positions to form N-acyl derivatives. This is typically achieved by reacting the uracil with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Similar to alkylation, the regioselectivity of acylation can be controlled by the reaction conditions.

Table 1: Examples of Reactions at Nitrogen Atoms of Uracil Derivatives

| Starting Material | Reagent(s) | Base/Catalyst | Solvent | Product(s) | Reference(s) |

| Uracil | tert-Butyl dicarbonate (B1257347) (Boc₂O) | DMAP | Pyridine/DMF | N-acylated uracil derivatives | rsc.org |

| Uracil | Ethyl iodide (EtI) | DMAP | Pyridine/DMF | N-alkylated uracil derivatives | rsc.org |

| 6-Chlorouracil | Alkyl halides | - | - | 1-Alkyl-6-chlorouracil | researchgate.net |

| 6-Methyl-2-thiouracil | Chloroacetyl chloride | - | - | 1-Chloroacetyl-6-methyl-2-thiouracil | iosrjournals.org |

| 1-Benzyloxymethyl-6-chlorouracil | Various anilines | - | - | 3-Substituted 6-anilinouracils | nih.gov |

Reactions at Carbonyl Groups

The two carbonyl groups at the C2 and C4 positions of the 1,3-diazinane-2,4-dione ring are susceptible to nucleophilic attack, allowing for their transformation into other functional groups. Key transformations include reduction to alcohols and conversion to thiocarbonyls.

Reduction of Carbonyl Groups: The carbonyl groups can be reduced to hydroxyl groups to furnish the corresponding dihydrouracil derivatives. This transformation is typically accomplished using hydride-donating reducing agents. wikipedia.org Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org The choice of reducing agent can sometimes allow for selective reduction, although in many cases, both carbonyls are reduced. rsc.orgrsc.org The resulting alcohol functionalities can serve as handles for further synthetic modifications.

Conversion to Thiocarbonyls: The oxygen atoms of the carbonyl groups can be replaced with sulfur to yield thiouracil derivatives. This thionation reaction is most commonly achieved using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). jppres.comorganic-chemistry.orgnih.govresearchgate.netresearchgate.net The reaction typically involves heating the uracil derivative with the thionating agent in a suitable solvent like pyridine or acetonitrile. organic-chemistry.orgresearchgate.net This transformation is significant as thiouracils often exhibit distinct biological activities compared to their oxo-analogs. It is possible to selectively thionate one carbonyl group over the other under controlled conditions. For example, in many uracil derivatives, the C2-carbonyl is more reactive towards thionation than the C4-carbonyl. jppres.com

Table 2: Examples of Reactions at Carbonyl Groups of Uracil and Related Derivatives

| Starting Material | Reagent(s) | Solvent | Product(s) | Reference(s) |

| Ketones, Esters, Amides | Lawesson's Reagent | - | Thioketones, Thioesters, Thioamides | |

| Amides, Ketones, Indoles | P₄S₁₀-pyridine complex | Acetonitrile, Dimethyl sulfone | Thionated derivatives | organic-chemistry.orgnih.gov |

| Esters, Lactones, Amides, Lactams, Ketones | P₄S₁₀ and Hexamethyldisiloxane | - | Thiono derivatives | nih.gov |

| Aldehydes and Ketones | Sodium Borohydride (NaBH₄) | - | Alcohols | rsc.org |

| Aldehydes and Ketones | Lithium Aluminum Hydride (LiAlH₄) | - | Alcohols | wikipedia.org |

Derivatives and Analogues of 6 Chloromethyl 1,3 Diazinane 2,4 Dione

Synthesis and Characterization of C-6 Substituted Derivatives

The synthesis of derivatives substituted at the C-6 position of the 1,3-diazinane-2,4-dione ring is a primary focus of synthetic efforts. The parent structure, dihydrouracil (B119008), serves as a crucial intermediate in the catabolism of uracil (B121893). mdpi.comwikigenes.org Various methods have been developed to introduce substituents at this position, often involving multi-step procedures. mdpi.com

One innovative and effective method for synthesizing 6-aryl-dihydrouracils involves the use of 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, specifically 5,6-dihydropyrimidin-4(3H)-ones. mdpi.com This approach yields a variety of C-6 substituted dihydrouracils in moderate to high yields. mdpi.com The reaction mechanism is proposed to involve the initial oxidation of the sulfide (B99878) group to a sulfoxide, which, after protonation and subsequent ring contraction, leads to the formation of the desired dihydrouracil product. mdpi.com

The characterization of these C-6 substituted derivatives is thoroughly performed using various analytical techniques. The structures are typically confirmed by Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and elemental analysis, with melting points recorded to confirm purity. mdpi.com

Table 1: Synthesis and Characterization Data for Selected C-6 Substituted 1,3-Diazinane-2,4-dione Analogues

This table presents data synthesized from research on the synthesis of 6-aryl-dihydropyrimidine-2,4(1H,3H)-diones, which are structural analogues of C-6 substituted 1,3-diazinane-2,4-dione.

| Compound Name | Yield (%) | Melting Point (°C) | Key Characterization Data | Reference |

|---|---|---|---|---|

| 6-Phenyl-dihydropyrimidine-2,4(1H,3H)-dione | 75% | 229 °C | ¹³C NMR (DMSO-d₆) δ: 170.0, 154.0, 141.4, 128.8, 127.8, 126.2, 50.3, 38.4 ppm | mdpi.com |

| 6-(2'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione | 32% | 212 °C | ¹³C NMR (DMSO-d₆) δ: 169.2, 153.9, 138.1, 131.3, 129.9, 129.6, 127.8, 127.1, 47.7, 36.4 ppm | mdpi.com |

| 6-(4'-Benzyloxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dione | 67% | 209 °C | ¹³C NMR (DMSO-d₆) δ: 169.9, 157.9, 153.8, 137.1, 133.3, 128.5, 127.8, 127.6, 127.4, 114.9, 69.4, 49.8, 38.5 ppm | mdpi.com |

| 6-(3',4'-Dimethoxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dione | 56% | 233 °C | ¹³C NMR (DMSO-d₆) δ: 170.0, 153.9, 148.9, 148.4, 133.4, 118.0, 111.8, 110.4, 55.7, 55.7, 50.1, 38.5 ppm | mdpi.com |

N-Substituted and Ring-Modified Analogues of the 1,3-Diazinane-2,4-dione Scaffold

Beyond substitution at the C-6 position, modifications at the nitrogen atoms and alterations to the heterocyclic ring itself give rise to a broad class of analogues.

N-Substituted Analogues: The nitrogen atoms at positions 1 and 3 of the diazinane-dione ring can be functionalized, most commonly through N-alkylation or N-arylation reactions. For instance, N-alkylation of related heterocyclic systems like 1,3,4-oxadiazoles with reagents such as 2-chloro-N-(5-aryl- mdpi.comnih.govnih.govoxadiazol-2-yl)-acetamides is a well-established method. pensoft.net Similarly, multi-component reactions can be employed to synthesize N-1 and N-3 disubstituted pyrimidine-2,4(1H,3H)-diones, which are the unsaturated counterparts to the diazinane-dione scaffold. mdpi.com These substitutions significantly alter the electronic and steric properties of the molecule.

Ring-Modified Analogues: Ring-modified analogues involve changes to the core six-membered 1,3-diazinane structure. This can include:

Isomeric Heterocycles: The arrangement of heteroatoms can be altered, as seen in 1,3,5-triazines, which are synthesized via sequential nucleophilic substitution of cyanuric chloride. nih.govnih.gov

Five-Membered Ring Analogues: Heterocycles such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles are structurally related and are often synthesized from common precursors like thiosemicarbazides through cyclization reactions. nih.govijraset.comnih.gov These five-membered rings possess different geometric and electronic profiles compared to the six-membered diazinane. ijraset.com

Introduction of Other Heteroatoms: More profound modifications include the replacement of carbon atoms in the ring with other elements. For example, 1,4-diaza-2,3-diborinines, containing two boron atoms, have been synthesized. nih.gov The synthesis can proceed through a ring-expansion of a four-membered azadiboretidine intermediate. nih.gov Thiazines, which incorporate a sulfur atom into the six-membered ring, represent another class of modified analogues. mdpi.com

Conformational Analysis of Substituted Diazinane Derivatives

The 1,3-diazinane-2,4-dione ring, like other saturated six-membered rings such as cyclohexane, is not planar. It adopts various puckered conformations to minimize steric and torsional strain. youtube.com The fundamental principles of conformational analysis, including chair, boat, and twist-boat conformations, as well as the distinction between axial and equatorial substituent positions, are applicable to this heterocyclic system. youtube.com

For the closely related compound 4,6-dihydroxy-4,6-dimethyl-1,3-diazinane-2-thione, X-ray crystallography has shown that the heterocyclic ring adopts a "sofa" conformation. nih.gov In this conformation, five atoms are nearly coplanar, while one atom is out of the plane. The specific conformation adopted by a substituted diazinane derivative is heavily influenced by the nature and position of its substituents.

Detailed conformational analysis often employs a combination of experimental techniques, primarily NMR spectroscopy, and computational methods. soton.ac.uk The Karplus equation, which relates NMR-derived J-couplings to dihedral angles, is a key tool in these studies. soton.ac.uk For complex molecules, advanced simulation algorithms may be necessary to extract J-coupling values from the spectra. soton.ac.uk The presence of substituents, such as fluorine in 1,3-difluorinated alkanes, can strongly influence the conformational preferences of a molecule, and these effects can be magnified as the carbon chain is extended. soton.ac.uk The polarity of the solvent also plays a significant role in determining the conformational profile. soton.ac.uk

Impact of Substituents on Chemical Behavior and Stability

Substituents have a profound impact on the chemical behavior and stability of the 1,3-diazinane-2,4-dione scaffold by altering its electronic and steric properties.

Furthermore, the substitution pattern can dramatically affect the molecule's intermolecular interactions and binding affinities for other chemical species. nih.gov The nature of the substituent and its position on the ring have been shown to be critical for the chemical and biological profiles of various heterocyclic compounds. nih.govnih.gov For example, in a series of 3-methyl-1,6-diazaphenothiazines, substitution at the N-10 position was found to be a key determinant of the molecule's activity. mdpi.com The steric bulk of a substituent can also play a major role by shielding certain parts of the molecule from chemical attack or by locking the ring into a specific, rigid conformation, thereby influencing its chemical behavior.

Spectroscopic and Analytical Characterization Techniques for 6 Chloromethyl 1,3 Diazinane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-(Chloromethyl)-1,3-diazinane-2,4-dione, both ¹H NMR and ¹³C NMR spectroscopy would be crucial for confirming its structural integrity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons attached to the diazinane ring will have characteristic shifts, as will the protons of the chloromethyl group. The integration of the signals would confirm the number of protons of each type, and the splitting patterns (multiplicity) would provide information about neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| N-H (Position 1) | 7.5 - 8.5 | Singlet (broad) | 1H |

| N-H (Position 3) | 7.5 - 8.5 | Singlet (broad) | 1H |

| C-H (Position 5) | 2.5 - 3.5 | Multiplet | 2H |

| C-H (Position 6) | 4.0 - 5.0 | Multiplet | 1H |

| CH₂Cl | 3.5 - 4.5 | Doublet | 2H |

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the carbonyl carbons, the carbons of the diazinane ring, and the chloromethyl carbon are expected in specific regions of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Position 2) | 160 - 170 |

| C=O (Position 4) | 150 - 160 |

| C-H (Position 5) | 30 - 40 |

| C-H (Position 6) | 50 - 60 |

| CH₂Cl | 40 - 50 |

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, which is characteristic of a single chlorine atom. The fragmentation pattern would provide valuable information about the connectivity of the atoms within the molecule.

Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Possible Identity |

| [M]⁺ | 178/180 | Molecular ion |

| [M - Cl]⁺ | 143 | Loss of chlorine radical |

| [M - CH₂Cl]⁺ | 129 | Loss of chloromethyl radical |

| [C₄H₅N₂O₂]⁺ | 113 | Fragmentation of the ring |

Note: The m/z values are for the most abundant isotope. The presence of the chlorine isotope pattern would be a key identifier.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3200 - 3400 | Stretching |

| C-H | 2850 - 3000 | Stretching |

| C=O (Amide) | 1680 - 1750 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

The presence and position of these bands would provide strong evidence for the proposed structure of the molecule.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. sepscience.combiopharmaservices.comfishersci.comwaters.com A C18 or a more polar-modified silica column could be used as the stationary phase. The mobile phase would likely consist of a mixture of water or a buffer and an organic modifier such as acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve good separation from any impurities. biopharmaservices.com Detection could be achieved using a UV detector, as the dione (B5365651) structure is expected to have a UV chromophore.

Gas Chromatography (GC)

Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. Given the presence of a chloromethyl group, an electron capture detector (ECD), which is highly sensitive to halogenated compounds, could be utilized for detection. epa.govfoodnavigator.com The choice of the GC column would depend on the polarity of the compound and its derivatives. A polar capillary column would likely provide the best separation. However, the thermal stability of the compound would need to be considered, as degradation at high temperatures in the GC inlet could be a concern.

Mechanistic Investigations of Chemical Reactions Involving 6 Chloromethyl 1,3 Diazinane 2,4 Dione

Reaction Kinetics and Rate Studies

A thorough review of scientific databases yields no specific experimental data on the reaction kinetics and rate studies of 6-(chloromethyl)-1,3-diazinane-2,4-dione. The reactivity of the chloromethyl group, which is attached to the uracil (B121893) ring, is anticipated to proceed via nucleophilic substitution reactions. However, without empirical studies, the determination of reaction orders, rate constants, and the influence of various factors such as solvent polarity, temperature, and nucleophile strength on the reaction rates remains purely speculative.

The absence of kinetic data precludes the formulation of a quantitative understanding of the compound's reactivity. Such data is fundamental for optimizing reaction conditions in synthetic applications and for building predictive models of its chemical behavior.

Elucidation of Reaction Mechanisms

In the absence of dedicated mechanistic studies, the precise pathways by which this compound undergoes transformations cannot be definitively described. It is plausible that reactions involving the chloromethyl group proceed through a bimolecular nucleophilic substitution (SN2) mechanism, a common pathway for primary alkyl halides. This would involve a backside attack by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step.

However, the potential for competing mechanisms, such as a unimolecular nucleophilic substitution (SN1) pathway under specific conditions that might stabilize a carbocation intermediate, or even more complex mechanisms influenced by the electronic nature of the uracil ring, cannot be ruled out without experimental evidence. Spectroscopic studies, crossover experiments, and stereochemical analysis, which are standard tools for elucidating reaction mechanisms, have not been reported for this compound.

Transition State Analysis and Reaction Energetics

A complete mechanistic picture requires an understanding of the reaction's energetic profile, including the structure and energy of the transition state. Computational chemistry, through methods such as Density Functional Theory (DFT), is a powerful tool for modeling transition states and calculating activation energies. However, no computational studies focusing on the transition state analysis and reaction energetics of this compound have been published.

Such analyses would provide invaluable insights into the geometry of the transition state, the bond-breaking and bond-forming processes, and the energy barriers that govern the reaction rates. This information is critical for a comprehensive understanding of the factors that control the compound's reactivity and for the rational design of new synthetic methodologies.

Theoretical and Computational Chemistry Approaches for 6 Chloromethyl 1,3 Diazinane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation (or its Kohn-Sham analogue for DFT), providing a detailed picture of the electron distribution and related properties.

For 6-(chloromethyl)-1,3-diazinane-2,4-dione, these calculations can determine key electronic descriptors. The distribution of electron density reveals the electron-rich and electron-deficient areas of the molecule, highlighting the polar nature of the carbonyl groups and the C-Cl bond. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Reactivity descriptors, such as electrostatic potential (ESP) maps, can visually represent the sites most susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the diazinane ring are expected to be regions of negative potential, attractive to electrophiles. Conversely, the carbon atom of the chloromethyl group is a likely site for nucleophilic attack due to the electron-withdrawing nature of the chlorine atom.

Illustrative Data Table: Calculated Electronic Properties

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates potential for electron donation. |

| LUMO Energy | -1.5 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemistry focuses on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a system containing multiple molecules over time. nih.gov MD simulations model the interactions between the atoms of this compound and its surrounding environment (e.g., a solvent or a biological macromolecule). mdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.

By simulating the movement of each atom over a period of time (from nanoseconds to microseconds), MD can reveal how molecules of this compound interact with each other and with solvent molecules. Key intermolecular interactions that can be analyzed include hydrogen bonds (e.g., between the N-H groups of the diazinane ring and water molecules) and van der Waals forces. mdpi.com The radial distribution function (RDF) is a common tool used in MD analysis to determine the probability of finding one atom at a certain distance from another, providing quantitative insight into the structure of the solvation shell around the molecule.

These simulations are invaluable for understanding how the compound behaves in a condensed phase, which is crucial for predicting its solubility, aggregation tendencies, and interactions with biological targets. mdpi.com

Illustrative Data Table: Intermolecular Interaction Analysis from MD

| Interaction Type | Atom Pair | Average Distance (Illustrative) | Significance |

| Hydrogen Bond | N-H --- O (water) | 2.9 Å | Key interaction for aqueous solubility. |

| Halogen Bond | C-Cl --- O (carbonyl) | 3.2 Å | Potential for specific intermolecular recognition. |

| van der Waals | Ring --- Ring (π-stacking) | 3.5 Å | Contributes to aggregation and crystal packing. |

Prediction of Reaction Pathways and Thermochemistry

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating transition states—the high-energy structures that connect reactants and products—and calculating the energy barriers associated with them. For this compound, this could involve modeling reactions such as nucleophilic substitution at the chloromethyl group or hydrolysis of the amide bonds.

By calculating the energies of reactants, transition states, and products, the thermochemistry of the reaction can be determined. This includes the enthalpy of reaction (ΔH), which indicates whether a reaction is exothermic or endothermic, and the Gibbs free energy of reaction (ΔG), which determines the spontaneity of the reaction. The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is crucial for predicting the reaction rate. These calculations can guide synthetic chemists by predicting the feasibility of a proposed reaction and identifying potential side products. nih.gov

Illustrative Data Table: Thermochemical Data for a Hypothetical Reaction

| Reaction Parameter | Calculated Value (Illustrative) | Interpretation |

| Activation Energy (Ea) | 25 kcal/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | The reaction is exothermic. |

| Gibbs Free Energy (ΔG) | -12 kcal/mol | The reaction is spontaneous under standard conditions. |

Conformational Landscape Analysis and Preferred Geometries

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for converting between them. nih.gov The six-membered diazinane ring can adopt various conformations, such as chair, boat, or twist-boat forms. Additionally, rotation around the C-C bond connecting the chloromethyl group to the ring introduces further conformational possibilities.

Computational methods can systematically explore the conformational landscape by rotating bonds and calculating the energy of each resulting geometry. This process identifies the lowest-energy (most stable) conformations. The results of such an analysis are often presented as a potential energy surface or a Ramachandran-like plot, showing the relative energies of different conformers. Understanding the preferred geometry is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors. beilstein-journals.org The solvent environment can also influence conformational preferences, a factor that can be explored using continuum solvation models or explicit solvent simulations. soton.ac.uk

Illustrative Data Table: Relative Energies of Ring Conformers

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (Illustrative) | Key Feature |

| Half-Chair (Axial Cl) | 0.0 | 75% | Lowest energy conformer. |

| Half-Chair (Equatorial Cl) | 1.2 | 15% | Higher energy due to steric interactions. |

| Sofa | 2.5 | 9% | Less stable ring pucker. |

| Boat | 5.0 | <1% | High-energy, unstable conformer. |

Structure Activity Relationship Sar Studies for 6 Chloromethyl 1,3 Diazinane 2,4 Dione Analogues

Influence of C-6 Substituents on Biological Potency and Selectivity

The substituent at the C-6 position of the 1,3-diazinane-2,4-dione (uracil) ring plays a pivotal role in determining the biological activity and selectivity of its analogues. nih.gov The parent compound, 6-(chloromethyl)uracil (B101096), serves as a synthetic precursor for a variety of derivatives with potential therapeutic applications, including as anticancer and antiviral agents. sigmaaldrich.comsigmaaldrich.com

Research into 6-substituted uracil (B121893) analogues has demonstrated that the nature of this substituent directly influences their interaction with biological targets. For instance, in the context of inhibiting thymidine (B127349) phosphorylase (TP), an enzyme linked to angiogenesis, a series of 6-substituted uracil derivatives were evaluated. nih.gov Among the synthesized compounds, a 6-amino-substituted analogue, specifically 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), was identified as a potent and competitive inhibitor with a K(i) of 165 nM. nih.gov This highlights that introducing an aminoethylamino group at the C-6 position significantly enhances inhibitory activity against TP. The selectivity of AEAC was notable, as it did not inhibit other related enzymes like purine (B94841) nucleoside phosphorylase or uridine (B1682114) phosphorylase at concentrations up to 1 mM. nih.gov

In other studies focusing on cell proliferation, different C-6 substituents have shown varied effects. An analysis of several 6-substituted uracil-derivatives for their impact on the regeneration of immortalized lung cells found that compounds like 3-methyl-6-cyclopropyluracil demonstrated a high level of cell proliferation. jppres.comresearchgate.net This suggests that small, cyclic alkyl groups at the C-6 position can confer potent proliferative activity. Another compound, 6-ethynyluracil (B1215354), prepared from 6-formyluracil, was found to inhibit the growth of various cancer cell lines, including leukemia L1210, B-16 melanoma, and Lewis lung carcinoma, at micromolar concentrations. nih.gov This indicates that an ethynyl (B1212043) group at C-6 can impart significant antineoplastic properties. nih.gov

The introduction of aryl substituents attached via a short bridge at the C-6 position is a key strategy in developing non-nucleoside inhibitors of HIV reverse transcriptase (NNRTIs). researchgate.net Modifications of the bridge and the aryl group itself are central to the chemistry of these HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine) analogues. researchgate.net

The following table summarizes the influence of various C-6 substituents on the biological activity of uracil analogues based on research findings.

| Parent Compound | C-6 Substituent | Analogue Name | Biological Activity | Key Finding |

| 5-Chlorouracil | -(CH₂)₂NH₂ (aminoethylamino) | 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase Inhibition | Potent and selective competitive inhibitor (Ki = 165 nM). nih.gov |

| 3-Methyluracil | Cyclopropyl | 3-Methyl-6-cyclopropyluracil | Cell Proliferation | Exhibits high proliferative activity in vitro on lung cells. jppres.comresearchgate.net |

| Uracil | Ethynyl | 6-Ethynyluracil | Anticancer | Inhibits growth of L1210, B-16, and Lewis lung carcinoma cells. nih.gov |

| Uracil | Arylsulfanyl, Benzyl (B1604629), Phenoxy, etc. | HEPT analogues | Anti-HIV | Serves as a structural base for non-nucleoside reverse transcriptase inhibitors. researchgate.net |

Role of Ring Nitrogen Substitutions in Modulating Biological Activity

Substitutions at the N-1 and N-3 positions of the diazinane (uracil) ring are crucial for modulating the biological activity of this class of compounds. nih.gov Research has shown that attaching various chemical moieties to these ring nitrogens can significantly alter the compound's properties, leading to potent antiviral and anticancer agents. nih.govnih.gov

In the search for effective antivirals, particularly against SARS-CoV-2, novel uracil analogues with substitutions at both N-1 and N-3 have been synthesized. nih.gov These N1,N3-disubstituted derivatives were found to exhibit a broad antiviral effect against several SARS-CoV-2 variants of concern, including Omicron. nih.gov The mechanism of action for these compounds was determined to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov This demonstrates that dual substitution on the ring nitrogens can create potent non-nucleoside inhibitors for viral enzymes. nih.gov

Similarly, N1,N3-disubstituted uracils have been extensively investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (HIV-RT). nih.gov A series of derivatives with phenyloxyethyl or cinnamyl groups at N-1 and a 3,5-dimethylbenzyl group at N-3 showed potent activity against HIV-RT and viral replication in cell culture. nih.gov Specifically, 1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracil exhibited high activity with an EC₅₀ of 0.27 μM, confirming the utility of the 3-benzyluracil fragment as a key pharmacophore. nih.gov

The synthetic strategy often involves a stepwise approach. For instance, to create N1,N3-disubstituted uracil-azole derivatives with antiproliferative activity, a substituent like a benzyl group is first introduced at the N-1 position, followed by the addition of an azole moiety at the C-6 position, with a methyl group often present at N-3. nih.gov The nature of the substituent at N-1, such as an unsubstituted benzyl versus a 4-bromobenzyl group, was found to influence the cytotoxic potency against cancer cell lines. nih.gov

Generally, in N-substitution reactions of uracil, the attack of an electrophile is preferred at the N-1 position. mdpi.com The nucleophilicity of the N-3 nitrogen is reduced due to the electron-withdrawing effects of the two adjacent carbonyl groups. mdpi.com

The table below details the effects of various substitutions at the N-1 and N-3 positions.

| N-1 Substituent | N-3 Substituent | Biological Target/Activity | Key Finding |

| Anthracen-9-ylmethyl | -[ (6-bromohexyl)oxy]benzene | SARS-CoV-2 RdRp | Showed a wide antiviral effect against SARS-CoV-2 variants. nih.gov |

| 2-(4-methylphenoxy)ethyl | 3,5-dimethylbenzyl | HIV-1 Reverse Transcriptase | Potent anti-HIV activity (EC₅₀ = 0.27 μM). nih.gov |

| Benzyl | Methyl | Antiproliferative (Cancer) | The N-1 benzyl group is a key feature for cytotoxic activity in uracil-azole derivatives. nih.gov |

| Butyl | (none) | Cell Proliferation | 1-Butyl-6-methyluracil showed high proliferative activity on lung cells. jppres.comresearchgate.net |

Impact of Diazinane Ring Modifications on Biological Profiles

Modifying the core 1,3-diazinane-2,4-dione (uracil) ring structure is a significant strategy for developing new therapeutic agents with improved biological profiles. nih.govresearchgate.net These modifications often involve fusing the uracil ring with other heterocyclic systems, which can drastically alter the molecule's shape, electronic properties, and interaction with biological targets. nih.govjuniperpublishers.com

One approach involves the synthesis of bicyclic fluorinated uracils through a ring-closing metathesis reaction. nih.gov This method allows for the creation of a new ring fused at either the C-5/C-6 or the N-1/C-6 positions of the uracil moiety. The resulting bicyclic structures represent a significant structural departure from the planar uracil ring and have been investigated for activities such as acaricidal effects. nih.gov

Another common modification is the annulation of the uracil ring with other heterocycles to create fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. juniperpublishers.com For example, reacting 6-aminouracil (B15529) derivatives with strongly electrophilic cyano-olefins can yield pyrido[2,3-d]pyrimidines. juniperpublishers.com Similarly, using hydrazine-substituted uracil as a precursor leads to the formation of pyrazolo[3,4-d]pyrimidines. juniperpublishers.com These fused heterocyclic systems have shown a wide range of biological activities, including anticancer and antiviral properties. nih.govjuniperpublishers.com

The rationale behind such modifications is that replacing or augmenting the core ring can lead to compounds with enhanced biological potency, better metabolic stability, or novel mechanisms of action. nih.govresearchgate.net Bioisosteric replacement, where one ring system is swapped for another with similar physical or chemical properties, is a key strategy in this area of drug discovery. researchgate.net For example, replacing a pyridine (B92270) ring with a benzonitrile (B105546) has proven effective in medicinal chemistry. researchgate.net While not a direct modification of the diazinane ring itself, the principles guide how fusing or replacing parts of the uracil structure can be beneficial.

The table below illustrates how different modifications to the diazinane ring can influence the resulting compound's biological profile.

| Modification Type | Resulting Structure | Synthetic Precursor | Potential Biological Application | Reference |

| Fused Ring (Metathesis) | Bicyclic Fluorinated Uracils | Unsaturated Nitrile & Uracil Derivative | Acaricidal Agents | nih.gov |

| Fused Ring (Cyclocondensation) | Pyrido[2,3-d]pyrimidines | 6-Aminouracil & Cyano-olefins | Diverse (Anticancer, Antiviral) | juniperpublishers.com |

| Fused Ring (Cyclocondensation) | Pyrazolo[3,4-d]pyrimidines | Hydrazine-substituted Uracil | Diverse (Anticancer, Antiviral) | juniperpublishers.com |

| Ring Annulation | Pyrido[2,3-d:6,5-d]dipyrimidines | 6-Aminouracil & Aromatic Aldehyde | Diverse Therapeutic Agents | juniperpublishers.com |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity through mathematical equations. researchgate.netresearchgate.net This methodology is instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and designing molecules with enhanced potency and selectivity, including analogues of 6-(chloromethyl)-1,3-diazinane-2,4-dione. researchgate.net

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net A QSAR model is constructed by first generating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule, such as its electronic properties (e.g., charge distribution), steric properties (e.g., size and shape), and hydrophobic properties (e.g., lipophilicity). researchgate.netmdpi.com

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that relates these descriptors to the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. researchgate.net

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Artificial Neural Networks (ANN): A machine learning approach inspired by biological neural networks that can model complex, non-linear relationships between structure and activity. researchgate.net

For uracil analogues, a QSAR study would involve synthesizing a library of derivatives with systematic variations at the C-6, N-1, and N-3 positions. The biological activity of these compounds, for instance, their inhibitory concentration (IC₅₀) against a specific enzyme, would be measured. mdpi.com A QSAR model would then be developed using this data. For example, a study on 15-lipoxygenase (15-LOX) inhibitors used a combination of descriptors to build statistically significant models for predicting IC₅₀ values. mdpi.com

The resulting QSAR model can be represented by an equation. For a simple linear model, it might look like: Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... where c represents the coefficients determined by the regression analysis. researchgate.net

A validated QSAR model serves as a powerful predictive tool. It can be used for the virtual screening of large compound libraries to identify potential hits without the need for exhaustive synthesis and testing. mdpi.com Furthermore, the model provides insights into which molecular features are most important for activity, thereby guiding medicinal chemists in designing new analogues with optimized properties. For example, if a QSAR model indicates that a lower value for a specific electronic descriptor at the C-6 position increases potency, chemists can focus on synthesizing derivatives with electron-donating groups at that position. nih.gov This iterative process of QSAR modeling, prediction, synthesis, and testing accelerates the discovery of more effective therapeutic agents. researchgate.net

Role As a Chemical Scaffold and Intermediate in Advanced Synthesis

Utility in the Synthesis of Complex Organic Molecules

The chemical properties of 6-(chloromethyl)-1,3-diazinane-2,4-dione make it a valuable reagent for the construction of diverse and complex organic molecules. The chloromethyl group at the C6 position of the uracil (B121893) ring is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This reactivity has been exploited in numerous synthetic strategies.

One common application is the further functionalization of the uracil ring system itself. For instance, 6-(chloromethyl)uracil (B101096) can be chlorinated with reagents like sulfuryl chloride in acetic acid to produce 5-chloro-6-(chloromethyl)uracil. sigmaaldrich.comsigmaaldrich.com It also serves as a precursor in the synthesis of 5-bromo-6-(chloromethyl)uracil. sigmaaldrich.comsigmaaldrich.com These reactions highlight its role as a platform for creating more highly substituted pyrimidine (B1678525) derivatives.

The true versatility of this compound is demonstrated in its reaction with different nucleophiles to create a wide array of derivatives. The chlorine atom can be exchanged under mild conditions for various nucleophiles, including amines, anilines, hydrazines, and phenols, opening pathways to a broad range of structurally diverse compounds. This reactivity allows for the construction of larger, more complex scaffolds built upon the uracil core.

A significant application is its use in the synthesis of pteridine (B1203161) compounds. sigmaaldrich.comsigmaaldrich.com Pteridines, which consist of fused pyrimidine and pyrazine (B50134) rings, are an important class of heterocyclic compounds with diverse biological activities. The use of this compound as a starting material provides a key component of the final pteridine structure.

Table 1: Selected Synthetic Applications of this compound

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Sulfuryl chloride, acetic acid | 5-Chloro-6-(chloromethyl)uracil | sigmaaldrich.comsigmaaldrich.com |

| This compound | N-Bromosuccinimide (or similar) | 5-Bromo-6-(chloromethyl)uracil | sigmaaldrich.comsigmaaldrich.com |

| This compound | Various diamines/amino-heterocycles | Pteridine compounds | sigmaaldrich.comsigmaaldrich.com |

| This compound | Amines, anilines, hydrazines, phenols | Various C6-substituted uracil derivatives |

Applications in Pharmaceutical Synthesis and Drug Discovery Efforts

The diazinane-2,4-dione (uracil) scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, particularly in oncology and virology. Consequently, this compound has emerged as a key intermediate in the synthesis of various potential pharmaceutical compounds. nbinno.com Its ability to act as a reactive handle for building more complex drug-like molecules is highly valued in drug discovery. nbinno.com

A prominent area of application is in the development of anticancer agents. nbinno.comsigmaaldrich.com For example, it is used to synthesize substituted uracil pyridinium (B92312) compounds which have been investigated as potential inhibitors of thymidine (B127349) phosphorylase (TP). sigmaaldrich.comsigmaaldrich.com Thymidine phosphorylase is an enzyme that is overexpressed in many solid tumors and is involved in pyrimidine salvage pathways and angiogenesis. By forming covalent bonds with nucleophilic residues in the enzyme's active site, inhibitors derived from this scaffold can modulate its activity, representing a potential therapeutic strategy. The compound has also been utilized in the synthesis of pteridine-based potential anticancer agents. sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound is an intermediate in the synthesis of chlorophenyl hydroxypiperidine analogs that exhibit anti-amylatic activity. nbinno.comhsppharma.comchemicalbook.com It is also a component in the synthesis of Tipiracil, a thymidine phosphorylase inhibitor used in combination with the cytotoxic agent trifluridine (B1683248) in the anticancer drug Lonsurf®. chemicalbook.comchemscene.com The pyrimidine scaffold is also central to the thieno[2,3-d]pyrimidine-2,4-dione class of molecules, which have been developed as potent antagonists of the human gonadotropin-releasing hormone (GnRH) receptor. elsevierpure.comnih.gov

Table 2: Pharmaceutical Research Applications of this compound

| Target Molecule Class | Therapeutic Target/Area | Example Compound(s) | Reference(s) |

| Substituted Uracil Pyridinium Compounds | Thymidine Phosphorylase (TP) Inhibition / Anticancer | 1-[(5-Chloro-2,4-dihydroxypyrimidin-6-yl)methyl]pyridinium chloride | sigmaaldrich.com |

| Pteridine Derivatives | Anticancer Agents | Not specified | sigmaaldrich.comsigmaaldrich.com |

| Chlorophenyl Hydroxypiperidine Analogs | Anti-amylatic Activity | Not specified | nbinno.comhsppharma.comchemicalbook.com |

| Thieno[2,3-d]pyrimidine-2,4-dione Derivatives | Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist | Sufugolix, TAK-385 | elsevierpure.comnih.gov |

| Tipiracil Impurity/Precursor | Thymidine Phosphorylase (TP) Inhibition / Anticancer | Tipiracil | chemicalbook.comchemscene.com |

Design of Next-Generation Functional Materials Utilizing the Diazinane Core

The unique reactivity of the 1,3-diazinane-2,4-dione core, particularly when functionalized as in this compound, presents opportunities for the development of advanced functional materials. The ability of the chloromethyl group to undergo substitution reactions allows for the covalent attachment of this scaffold to polymers, surfaces, and other materials.

One documented application that hints at its potential in this area is its use as an alkali-resistant protein adsorbent. hsppharma.comchemicalbook.com This suggests that materials functionalized with the this compound moiety could be designed for specific bio-separation or purification processes in medical procedures. The uracil structure can participate in hydrogen bonding and other non-covalent interactions, which could be harnessed for selective binding to biomolecules.

The pyrimidine scaffold is a fundamental component of nucleic acids, and its synthetic analogs are known to interact with biological systems. This opens up possibilities for creating novel biomaterials. For example, polymers or hydrogels functionalized with the diazinane core could be designed for applications in drug delivery, tissue engineering, or as biosensors. The reactive nature of the chloromethyl group provides a convenient anchor point for integrating this biologically relevant scaffold into larger material systems. The development of such materials leverages the well-understood chemistry of the uracil ring to impart specific functionalities, such as molecular recognition or catalytic activity, to a macroscopic material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。